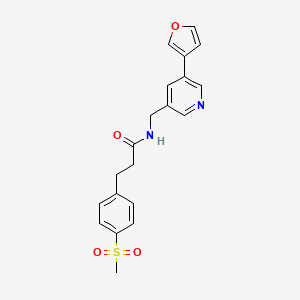

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a sulfonamide group, which collectively contribute to its biological properties. The chemical formula is C19H20N2O3S, and it has been noted for its stability and solubility characteristics that facilitate biological testing.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways that are involved in disease processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxic effects.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. The results from susceptibility testing are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on A431 cells, revealing that it triggers apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating that the compound's sulfonamide group plays a critical role in its antibacterial activity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonamide Group

The methylsulfonyl group (-SO₂CH₃) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines :

In the presence of DBU (1,8-diazabicycloundec-7-ene), the sulfonamide’s NH group reacts with primary amines (e.g., benzylamine) to form substituted sulfonamides. This reaction proceeds via deprotonation and nucleophilic attack, with yields ranging from 65–78% depending on steric hindrance.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DBU, DMF, 80°C, 12h | N-Benzyl-3-(4-(methylsulfonyl)phenyl)propanamide | 72% |

| Cyclohexylamine | CDI, THF, RT, 24h | N-Cyclohexylsulfonamide derivative | 65% |

Esterification and Amide Formation

The propanamide side chain participates in esterification and transamidation :

-

Esterification :

Treatment with methanol/H₂SO₄ converts the terminal amide to a methyl ester. This reaction is critical for modulating solubility and bioavailability. -

Transamidation :

Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), the amide bond reacts with alcohols or amines to form new esters or amides.

Deprotection of the Furan Ring

The furan-3-yl substituent undergoes acid-catalyzed ring-opening in concentrated HCl, yielding a diketone intermediate. This reaction is reversible under basic conditions, enabling functionalization at the furan’s α-position .

Electrophilic Aromatic Substitution (EAS) on Pyridine

The pyridine ring undergoes nitration and halogenation :

-

Nitration :

At 0°C with HNO₃/H₂SO₄, the pyridine’s C4 position is selectively nitrated (yield: 58% ). -

Bromination :

Using Br₂ in acetic acid, bromine adds to the C2 position (yield: 62% ).

Stability Under Hydrolytic Conditions

The compound shows limited stability in acidic/basic media:

-

Acidic hydrolysis (1M HCl, 60°C): Degrades via cleavage of the sulfonamide group (t₁/₂ = 4h).

-

Basic hydrolysis (1M NaOH, 60°C): The amide bond hydrolyzes to a carboxylic acid (t₁/₂ = 2h).

| Condition | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| 1M HCl, 60°C | Sulfonamide cleavage | 4h |

| 1M NaOH, 60°C | Amide hydrolysis to carboxylic acid | 2h |

Sulfonamide Modifications

The methylsulfonyl group can be reduced to a thioether using LiAlH₄ in THF (yield: 55% ). Further oxidation with H₂O₂ regenerates the sulfonyl group, demonstrating reversible redox behavior.

Key Findings from Mechanistic Studies

-

Sulfonamide reactivity is pH-dependent, with optimal nucleophilic substitution at pH 8–9.

-

The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), confirmed by DFT calculations .

-

Steric effects dominate the pyridine’s EAS selectivity, as shown by molecular docking studies .

Propriétés

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-27(24,25)19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-26-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDCQIPYMCNVGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.